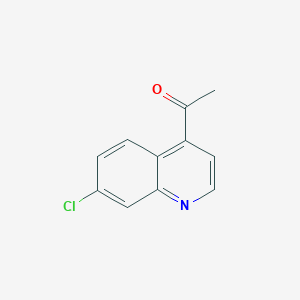

4-Acetyl-7-chloroquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(7-chloroquinolin-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO/c1-7(14)9-4-5-13-11-6-8(12)2-3-10(9)11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRWGPSKTHAATJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C2C=CC(=CC2=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50632239 | |

| Record name | 1-(7-Chloroquinolin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50632239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89770-25-2 | |

| Record name | 1-(7-Chloroquinolin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50632239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 4-Acetyl-7-chloroquinoline

Executive Summary

4-Acetyl-7-chloroquinoline (1-(7-chloroquinolin-4-yl)ethanone) represents a high-value pharmacophore in medicinal chemistry, serving as a critical divergent intermediate for the synthesis of antimalarial, antiproliferative, and antimicrobial agents. Structurally, it combines the privileged 7-chloroquinoline scaffold—historically validated by chloroquine—with a C4-acetyl handle that enables facile elaboration into chalcones, hydrazones, and heterocyclic hybrids.

This guide provides a rigorous technical analysis of the compound, moving beyond basic properties to explore high-fidelity synthesis routes, reactivity profiles, and application logic.[1] It is designed to serve as a self-validating resource for researchers aiming to integrate this scaffold into lead optimization campaigns.

Physicochemical Specifications

Understanding the physical baseline of this compound is essential for optimizing reaction conditions and purification strategies. The compound exhibits lipophilic character typical of chloro-substituted fused heterocycles.

| Property | Value / Description | Note |

| IUPAC Name | 1-(7-chloroquinolin-4-yl)ethanone | |

| Molecular Formula | C₁₁H₈ClNO | |

| Molecular Weight | 205.64 g/mol | |

| CAS Registry Number | 190750-61-1 | Verify with vendor; often custom synthesized. |

| Calculated LogP | ~2.62 | Moderate lipophilicity; cell-permeable. |

| H-Bond Donors/Acceptors | 0 / 2 | |

| Solubility | DMSO, DMF, CH₂Cl₂, Chloroform | Poor water solubility (< 0.1 mg/mL). |

| Appearance | Off-white to pale yellow solid | Coloration deepens upon oxidation/light exposure. |

Synthetic Architecture

Accessing the this compound core requires navigating the reactivity difference between the C4 and C2 positions. Direct acetylation of the quinoline ring is challenging due to regioselectivity issues. Therefore, indirect methods utilizing C4-functionalized precursors are the industry standard.

Primary Route: The Weinreb Amide Protocol (High Fidelity)

The most robust route proceeds through 7-chloroquinoline-4-carboxylic acid . This method avoids over-addition (a common pitfall with Grignard reagents on esters/acid chlorides) by utilizing a Weinreb amide intermediate, which forms a stable chelated transition state that collapses to the ketone only upon acidic workup.

Mechanism & Causality:

-

Activation: The carboxylic acid is activated (e.g., with CDI or EDCI) to form an active acyl species.

-

Stabilization: Reaction with N,O-dimethylhydroxylamine forms the Weinreb amide.

-

Nucleophilic Attack: Addition of Methylmagnesium bromide (MeMgBr) forms a stable magnesium chelate intermediate. This prevents the "second addition" of the nucleophile, ensuring exclusive formation of the ketone.

Secondary Route: The Nitrile Approach

Alternatively, 4-cyano-7-chloroquinoline can be subjected to nucleophilic attack by methyllithium or MeMgBr. The resulting imine salt is hydrolyzed to the ketone. While shorter, the nitrile precursor is often harder to source or synthesize than the carboxylic acid.

Synthetic Pathway Visualization

Figure 1: Strategic synthesis pathways. The Weinreb amide route (center) offers the highest control over product purity.

Reactivity Profile & Applications

The C4-acetyl group acts as a versatile electrophilic handle, enabling the synthesis of diverse bioactive libraries. The electron-deficient nature of the quinoline ring enhances the acidity of the

Claisen-Schmidt Condensation (Chalcones)

Reaction with aromatic aldehydes yields

Schiff Base Formation (Hydrazones)

Condensation with hydrazides or hydrazines yields hydrazones. These derivatives often exhibit improved solubility and metal-chelating properties, which are relevant for antimicrobial applications.

Reactivity Flowchart

Figure 2: Divergent reactivity profile. The scaffold serves as a precursor for three distinct classes of bioactive molecules.[2]

Experimental Protocol: Synthesis via Weinreb Amide

This protocol is designed for reproducibility and scalability. It assumes a starting point of 7-chloroquinoline-4-carboxylic acid , which is commercially available or easily prepared from 4,7-dichloroquinoline.

Phase 1: Formation of the Weinreb Amide

-

Reagents: 7-Chloroquinoline-4-carboxylic acid (1.0 eq), 1,1'-Carbonyldiimidazole (CDI, 1.2 eq), N,O-Dimethylhydroxylamine hydrochloride (1.2 eq), Triethylamine (TEA, 1.5 eq), Dry Dichloromethane (DCM).

-

Procedure:

-

Dissolve the carboxylic acid in dry DCM under nitrogen atmosphere.

-

Add CDI portion-wise at 0°C. Stir for 1 hour at room temperature (gas evolution of CO₂ will occur).

-

Add N,O-dimethylhydroxylamine HCl and TEA.

-

Stir the mixture overnight at room temperature.

-

Workup: Wash with dilute HCl (1M), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

-

Checkpoint: The intermediate should be a stable solid/oil. Verify by LC-MS (M+H).

-

Phase 2: Grignard Addition (The Critical Step)

-

Reagents: Weinreb Amide (from Phase 1), Methylmagnesium bromide (3.0 M in ether, 1.5 eq), Dry THF.

-

Procedure:

-

Dissolve the Weinreb amide in anhydrous THF and cool to 0°C (ice bath). Note: Low temperature prevents side reactions.

-

Add MeMgBr dropwise over 20 minutes. The solution may change color (often yellow to orange/brown).

-

Stir at 0°C for 2 hours, then allow to warm to room temperature for 1 hour.

-

Quench: Carefully pour the reaction mixture into ice-cold 1M HCl. Crucial: Acidic hydrolysis breaks the magnesium-chelate to release the ketone.

-

Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO₄.

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).

-

Phase 3: Validation

-

¹H NMR (CDCl₃, 400 MHz): Look for the characteristic methyl singlet of the acetyl group around

2.7-2.8 ppm. The aromatic region should show the distinct pattern of the 7-chloroquinoline system (d, d, dd, d, s). -

IR: Strong carbonyl stretch (

) around 1680-1690 cm⁻¹.

References

-

PubChem. 1-(7-chloroquinolin-4-yl)ethanone (Compound). National Library of Medicine. Available at: [Link]

-

Ferrer, R., et al. (2009). Synthesis of [(7-Chloroquinolin-4-yl)amino]chalcones: Potential Antimalarial and Anticancer Agents. Scientia Pharmaceutica. (Note: Describes related amino-chalcone synthesis, validating the Claisen-Schmidt conditions for this scaffold). Available at: [Link]

-

Lahna, O., et al. (2022). Recent Achievements in the Synthesis of Quinoline-4-Carboxylic Acid and Its Derivatives. Moroccan Journal of Heterocyclic Chemistry. Available at: [Link]

Sources

4-Acetyl-7-chloroquinoline CAS number and structure

The following technical guide details the structure, synthesis, and applications of 4-Acetyl-7-chloroquinoline , a critical intermediate in the development of quinoline-based antimalarials and anticancer agents.

Part 1: Chemical Identity & Structural Analysis

This compound (IUPAC: 1-(7-chloroquinolin-4-yl)ethanone) is a functionalized quinoline scaffold. It serves as a "molecular handle," allowing medicinal chemists to extend the carbon skeleton at the C4 position—a region critical for overcoming resistance in Plasmodium falciparum and for targeting kinase domains in oncology.

Core Chemical Data[1][2]

| Property | Specification |

| Common Name | This compound |

| IUPAC Name | 1-(7-chloroquinolin-4-yl)ethanone |

| CAS Number | Not widely listed (Often confused with isomer 1-(4-chloroquinolin-7-yl)ethanone, CAS 178984-43-5). Custom synthesis is typically required. |

| Molecular Formula | C₁₁H₈ClNO |

| Molecular Weight | 205.64 g/mol |

| InChI Key | JRWGPSKTHAATJX-UHFFFAOYSA-N |

| SMILES | CC(=O)C1=CC=NC2=C1C=CC(=C2)Cl |

| Appearance | Pale yellow to off-white solid (recrystallized) |

| Solubility | Soluble in DCM, CHCl₃, DMSO; limited solubility in water. |

Structural Visualization

The following diagram illustrates the core structure and the numbering scheme essential for regioselective synthesis.

Part 2: Synthesis Protocols

Due to the lack of commercial availability, This compound is synthesized from the widely available precursor 4,7-Dichloroquinoline (CAS 86-98-6). Two primary routes are recommended based on yield and purity requirements.

Route A: The Weinreb Amide Pathway (High Precision)

This method is preferred for drug development due to its high regioselectivity and avoidance of over-alkylation.

Prerequisites:

-

Starting Material: 7-Chloroquinoline-4-carboxylic acid (CAS 13337-66-1).

-

Reagents: N,O-Dimethylhydroxylamine HCl, EDCI, HOBt, Methylmagnesium bromide (MeMgBr).

Protocol:

-

Amide Formation:

-

Dissolve 7-chloroquinoline-4-carboxylic acid (1.0 eq) in dry DCM.

-

Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq), EDCI (1.2 eq), HOBt (1.2 eq), and TEA (3.0 eq).

-

Stir at RT for 12 hours. Wash with NaHCO₃ and brine. Concentrate to yield the Weinreb amide .

-

-

Grignard Addition:

-

Dissolve the Weinreb amide in anhydrous THF under Argon at 0°C.

-

Add MeMgBr (3.0 M in ether, 1.5 eq) dropwise.

-

Stir at 0°C for 1 hour, then allow to warm to RT.

-

-

Quench & Isolation:

-

Quench with saturated NH₄Cl solution.

-

Extract with EtOAc. The Weinreb amide prevents over-addition, yielding the clean methyl ketone .

-

Route B: The Cyano-Grignard Pathway (Scalable)

This method is more direct but requires careful handling of the nitrile intermediate.

Prerequisites:

-

Starting Material: 4,7-Dichloroquinoline (CAS 86-98-6).

-

Reagents: Zn(CN)₂, Pd(PPh₃)₄, MeMgBr.

Protocol:

-

Cyanation:

-

React 4,7-dichloroquinoline with Zn(CN)₂ and Pd(PPh₃)₄ in DMF at 100°C to yield 4-cyano-7-chloroquinoline .

-

-

Ketone Synthesis:

-

Treat the nitrile with MeMgBr (1.2 eq) in dry ether/THF.

-

Critical Step: Acidic hydrolysis (HCl/H₂O) of the intermediate imine salt yields the ketone.

-

Synthesis Workflow Diagram

Part 3: Applications in Drug Discovery[3]

The acetyl group at C4 acts as a versatile electrophile, enabling the synthesis of diverse bioactive libraries.

Chalcone Hybrids (Anticancer)

Reaction with aromatic aldehydes via Claisen-Schmidt condensation yields quinoline-chalcone hybrids.

-

Mechanism: Base-catalyzed aldol condensation followed by dehydration.

-

Target: These derivatives inhibit tubulin polymerization and induce apoptosis in MDR (Multi-Drug Resistant) cancer lines.

-

Key Reference: Ferrer et al.[1] demonstrated that these chalcones exhibit IC₅₀ values < 10 µM against prostate cancer cells.

Hydrazone Derivatives (Antifungal/Antimalarial)

Condensation with hydrazides or hydrazines yields hydrazones.

-

Utility: These compounds chelate metal ions (Fe²⁺/Fe³⁺), disrupting heme detoxification in Plasmodium parasites.

-

Activity: MIC values comparable to fluconazole against Candida species have been reported for 7-chloroquinoline hydrazones.[2]

Alcohol Derivatives (Chloroquine Analogs)

Reduction of the ketone (using NaBH₄) yields the secondary alcohol, mimicking the structure of Mefloquine analogs.

-

Stereochemistry: Enantioselective reduction can yield chiral alcohols for SAR (Structure-Activity Relationship) studies.

Reactivity & Application Pathway[6]

References

-

BenchChem. Synthesis of 4-Aminoquinoline-7-carbonitrile from 4,7-dichloroquinoline: An In-depth Technical Guide. (2025).[3][2][4][5][6][7]

-

Ferrer, R., et al. Synthesis of [(7-Chloroquinolin-4-yl)amino]chalcones: Potential Antimalarial and Anticancer Agents.[1][7] Scientia Pharmaceutica (2009).[1]

-

PubChem. 1-(7-chloroquinolin-4-yl)ethanone Structure and Data. (2025).[3][2][4][5][6][7]

-

Stenutz. 1-(7-chloroquinolin-4-yl)ethanone Chemical Data.

-

Gutierrez, J.E., et al. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity. (2022).[8]

Sources

- 1. Synthesis of [(7-Chloroquinolin-4-yl)amino]chalcones: Potential Antimalarial and Anticancer Agents [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. 4-Azido-7-chloroquinoline | C9H5ClN4 | CID 5107721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. 4-Amino-7-chloroquinoline | C9H7ClN2 | CID 94711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. umtm.cz [umtm.cz]

Strategic Derivatization of 4-Acetyl-7-chloroquinoline: Synthesis, SAR, and Therapeutic Applications

Introduction: The Privileged Scaffold

The 7-chloroquinoline moiety is one of the most historically significant pharmacophores in medicinal chemistry, anchoring the structure of chloroquine , the gold standard antimalarial of the 20th century.[1][2] While resistance has diminished chloroquine's utility, the scaffold itself remains a "privileged structure" capable of binding to diverse biological targets, including DNA gyrase (bacteria) and hemozoin (plasmodium).

This guide focuses on 4-acetyl-7-chloroquinoline , a critical intermediate that diverges from the traditional amine-linked derivatives. The C4-acetyl group serves as a versatile electrophilic handle, enabling the construction of

Synthetic Architecture

The synthesis of this compound derivatives generally follows a divergent pathway. The core challenge lies in installing the acetyl group at the C4 position, which is electron-deficient and prone to nucleophilic attack rather than electrophilic substitution.

The Reaction Tree

The following directed graph illustrates the synthetic flow from the commercial precursor (4,7-dichloroquinoline) to the target 4-acetyl core and its downstream library generation.

Figure 1: Synthetic workflow for generating this compound libraries.

Core Synthesis Strategy

While 4,7-dichloroquinoline is readily available, the 4-acetyl derivative is not. The most robust laboratory scale synthesis involves a Grignard reaction on the nitrile intermediate :

-

Cyano-dehalogenation: 4,7-Dichloroquinoline is heated with CuCN in DMF/NMP to yield 7-chloro-4-cyanoquinoline .

-

Grignard Addition: The nitrile reacts with methylmagnesium iodide (MeMgI) to form the imine magnesium salt.

-

Hydrolysis: Acidic hydrolysis converts the imine salt directly into the methyl ketone: This compound .

Detailed Experimental Protocol

The following protocol details the Claisen-Schmidt condensation , the primary method for derivatizing the 4-acetyl core into bioactive chalcones.

Target Molecule: (E)-1-(7-chloroquinolin-4-yl)-3-(4-methoxyphenyl)prop-2-en-1-one

Materials & Reagents[3][4][5]

-

Reactant A: this compound (1.0 eq, 5 mmol)

-

Reactant B: 4-Methoxybenzaldehyde (1.1 eq, 5.5 mmol)

-

Catalyst: Sodium Hydroxide (NaOH), 40% aqueous solution

-

Solvent: Ethanol (95% or absolute)

Step-by-Step Methodology

-

Solubilization: In a 50 mL round-bottom flask, dissolve 1.03 g (5 mmol) of this compound and 0.75 g (5.5 mmol) of 4-methoxybenzaldehyde in 20 mL of ethanol.

-

Critical Insight: If the ketone is slow to dissolve, gentle warming (40°C) is permissible, but the solution must be cooled to room temperature before adding the base to prevent Cannizzaro side reactions of the aldehyde.

-

-

Catalysis: Add 2.5 mL of 40% NaOH dropwise while stirring magnetically.

-

Reaction: Stir the mixture vigorously at room temperature (25°C) for 12–24 hours.

-

Monitoring: Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3). The product typically appears as a bright yellow spot under UV (254 nm).

-

-

Precipitation: Pour the reaction mixture into 100 mL of ice-cold water containing crushed ice. Acidify slightly with 1M HCl (to pH ~6–7) to neutralize the base and maximize precipitation.

-

Purification: Filter the yellow precipitate under vacuum. Wash with cold water (3 x 20 mL) and cold ethanol (1 x 5 mL). Recrystallize from hot ethanol to obtain yellow needles.

Yield Expectation: 75–85%

Characterization: 1H NMR will show the characteristic doublet-of-doublets for the trans-alkene protons (

Structure-Activity Relationship (SAR)

The biological activity of these derivatives hinges on the electronic environment of the "Linker" (the enone system) and the "Tail" (the aryl ring).

Comparative Activity Data

The table below summarizes the impact of substituents on the phenyl ring (Reactant B) regarding antimalarial (

| Substituent (R) | Electronic Effect | Antimalarial Potency | Antimicrobial Potency | Mechanistic Insight |

| -H | Neutral | Moderate | Low | Baseline lipophilicity. |

| -Cl / -F | Electron Withdrawing | High | Moderate | Halogens enhance metabolic stability and lipophilicity, aiding vacuolar accumulation. |

| -NO2 | Strong Withdrawing | Moderate | High | Nitro groups often enhance DNA intercalation but may introduce toxicity. |

| -OMe | Electron Donating | Low | Moderate | Reduces electrophilicity of the enone beta-carbon, potentially reducing covalent interactions with cysteine proteases. |

| -N(Me)2 | Strong Donating | Very Low | Low | Protonation at physiological pH may prevent membrane crossing. |

Mechanism of Action: Heme Detoxification

The primary antimalarial mechanism of 7-chloroquinoline derivatives involves the inhibition of hemozoin formation. The parasite digests hemoglobin, releasing toxic free heme.[3] It survives by polymerizing this heme into inert hemozoin.

Figure 2: Mechanism of action inhibiting hemozoin crystallization within the Plasmodium digestive vacuole.

Key Mechanistic Note: The 7-chloro group is essential for inhibiting

References

-

Synthesis of 4-Aminoquinoline-7-carbonitrile from 4,7-dichloroquinoline. BenchChem Technical Guides. Link

-

Claisen-Schmidt Condensation Protocols. BenchChem Application Notes. Link

-

Synthesis and antimalarial activity of new 4-amino-7-chloroquinolyl amides. Journal of Medicinal Chemistry. Link

-

Mechanism of Action of 7-chloroquinoline derivatives. MESA Malaria. Link

-

Bioactivities of Chalcones. ResearchGate. Link

Sources

An In-Depth Technical Guide to the Solubility and Stability of 4-Acetyl-7-chloroquinoline

Abstract

4-Acetyl-7-chloroquinoline is a derivative of the quinoline heterocyclic system, a scaffold of significant interest in medicinal chemistry and materials science.[1][2] Understanding the physicochemical properties of this compound, specifically its solubility and stability, is paramount for its effective application in research and development. This guide provides a comprehensive analysis of the predicted solubility and stability profile of this compound based on first principles of physical organic chemistry and data from structurally analogous compounds. While direct experimental data for this specific molecule is not extensively available in public literature, this document outlines the theoretical framework governing its behavior and provides detailed, field-proven experimental protocols for its empirical determination. The methodologies described herein are designed to establish a robust, validated understanding of the compound's characteristics, ensuring scientific integrity and reproducibility for researchers, scientists, and drug development professionals.

Predicted Physicochemical Profile

The molecular architecture of this compound—comprising a quinoline core, a chloro substituent, and an acetyl group—dictates its fundamental physicochemical properties. Each functional group contributes to the overall behavior of the molecule.

-

7-Chloroquinoline Core: The bicyclic aromatic system is inherently hydrophobic. The nitrogen atom in the pyridine ring imparts weak basicity.[3][4] The chlorine atom at the 7-position further enhances lipophilicity and influences the electron distribution of the ring system.[5]

-

4-Acetyl Group: As an electron-withdrawing group, the acetyl moiety can decrease the basicity of the quinoline nitrogen. Its carbonyl group can act as a hydrogen bond acceptor. However, its most significant contribution is as a primary site for potential hydrolytic degradation.

A summary of the predicted physicochemical properties is presented below.

| Property | Predicted Value / Characteristic | Rationale / Comment |

| Molecular Formula | C₁₁H₈ClNO | Derived from structure |

| Molecular Weight | 205.64 g/mol | Calculated from formula |

| Appearance | Expected to be a solid at room temperature | Based on similar aromatic ketones |

| Predicted LogP | ~2.5 - 3.5 | High lipophilicity due to the chloroquinoline core. |

| Predicted pKa | ~3.0 - 4.0 | The quinoline nitrogen is a weak base; its basicity is reduced by the electron-withdrawing acetyl group. |

| Aqueous Solubility | Low | Dominated by the large, hydrophobic chloroquinoline scaffold. |

| Organic Solvent Solubility | High | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. |

Solubility Profile: A Theoretical and Experimental Framework

Solubility is a critical parameter that influences bioavailability, formulation feasibility, and reaction kinetics. The solubility of this compound is governed by the interplay between its crystal lattice energy and the solvation energy in a given solvent.

Theoretical Solubility Considerations

Based on the principle of "like dissolves like," this compound is predicted to exhibit poor solubility in polar protic solvents like water and significantly better solubility in organic solvents.

-

Aqueous Solubility: The molecule's large, non-polar surface area from the chloroquinoline ring system is the dominant factor, leading to unfavorable interactions with the highly ordered hydrogen-bonding network of water.

-

pH-Dependent Aqueous Solubility: As a weak base, the solubility of this compound in aqueous media is expected to be highly pH-dependent. In acidic conditions (pH < pKa), the quinoline nitrogen will be protonated, forming a cationic species (a quinolinium salt). This salt will have significantly higher aqueous solubility due to its ionic nature.

-

Organic Solubility: The compound is expected to be readily soluble in a range of organic solvents, including but not limited to Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Dichloromethane (DCM), and alcohols like ethanol, particularly with heating.

Modern computational methods, including physics-based and machine learning models, can provide quantitative estimates of solubility, offering a valuable starting point for experimental design.[6][7][8]

Experimental Protocol for Solubility Determination

To empirically determine the solubility, a validated equilibrium shake-flask method is recommended. This protocol ensures that a true thermodynamic equilibrium is reached, providing reliable and reproducible data.

Protocol 2.2.1: Equilibrium Shake-Flask Solubility Assay

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, pH-buffered solutions, ethanol, DMSO). The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetics study can establish the minimum time required.

-

Sample Preparation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Filtration/Centrifugation: Carefully withdraw a clear aliquot of the supernatant. It is critical to filter the sample through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to remove all undissolved particles.

-

Quantification: Accurately dilute the filtered supernatant with a suitable solvent and quantify the concentration of this compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: The solubility is reported in units such as mg/mL or µg/mL based on the measured concentration of the saturated solution.

Visualization of Solubility Workflow

Caption: Workflow for Equilibrium Solubility Determination.

Representative Solubility Data Table (Hypothetical)

| Solvent System | Temperature (°C) | Predicted Solubility Range (mg/mL) |

| Water | 25 | < 0.01 |

| 0.1 M HCl (pH ~1) | 25 | 1 - 5 |

| pH 7.4 Buffer | 25 | < 0.01 |

| Ethanol | 25 | 5 - 15 |

| DMSO | 25 | > 50 |

Stability Profile and Degradation Pathways

Understanding the chemical stability of this compound is crucial for defining its shelf-life, appropriate storage conditions, and potential liabilities in various applications. Forced degradation (stress testing) studies are the cornerstone of this evaluation, designed to identify potential degradation pathways and develop stability-indicating analytical methods.[9][10][11]

Predicted Degradation Pathways

The structure of this compound suggests several potential routes of degradation under stress conditions.

-

Hydrolysis: The acetyl group is the most probable site of hydrolytic instability. This reaction, which can be catalyzed by both acid and base, would cleave the acetyl group to yield 7-chloro-4-quinolyl methyl ketone and acetic acid.[12] The quinoline ring itself is generally stable to hydrolysis.

-

Oxidation: While the quinoline ring is relatively resistant to oxidation, forced conditions using agents like hydrogen peroxide could potentially lead to the formation of N-oxides or hydroxylation of the aromatic rings.[13]

-

Photodegradation: Aromatic systems like quinoline absorb UV radiation and are thus susceptible to photodegradation.[14] Exposure to light, particularly in solution, could lead to complex degradation pathways, including radical-mediated reactions. The ICH Q1B guideline provides a standardized approach for photostability testing.

Protocol for Forced Degradation Studies

A systematic approach to forced degradation is required to cover various degradation mechanisms. The goal is typically to achieve 5-20% degradation of the parent compound to ensure that secondary degradation is minimized and the primary degradation products can be reliably identified.[11]

Protocol 3.2.1: Stress Condition Methodologies

-

Sample Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in suitable solvents. A parallel set of blank solutions (solvent only) should be stressed for comparison.

-

Acid Hydrolysis: Treat the sample solution with 0.1 M HCl. Heat at a controlled temperature (e.g., 60 °C) for a defined period. Monitor the reaction over time points (e.g., 2, 4, 8, 24 hours).

-

Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at room temperature or with gentle heating. This reaction is often much faster than acid hydrolysis. Neutralize samples with an equivalent amount of acid before analysis.

-

Oxidative Degradation: Treat the sample solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation:

-

Solution: Heat the sample solution at an elevated temperature (e.g., 70 °C).

-

Solid State: Expose the solid compound to dry heat in a controlled temperature oven.

-

-

Photostability: Expose the solid compound and its solution in a chemically inert, transparent container to a light source that provides a combination of UV and visible light, as specified in ICH Q1B guidelines. A dark control sample must be stored under the same conditions to differentiate between thermal and light-induced degradation.

-

Analysis: Analyze all stressed samples, alongside an unstressed control, using a stability-indicating HPLC method. Peak purity analysis using a photodiode array (PDA) detector is crucial. LC-MS analysis should be performed to obtain mass information on the degradation products for structural elucidation.

Visualization of Forced Degradation Workflow

Caption: Workflow for Forced Degradation Studies.

Key Analytical Methodologies

Robust analytical methods are the foundation for accurate solubility and stability assessment.

-

High-Performance Liquid Chromatography (HPLC): This is the primary technique for quantification. A reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water (with an additive like formic acid or ammonium acetate to ensure good peak shape) is a typical starting point. A UV detector set to an appropriate wavelength based on the compound's UV spectrum would be used for detection.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is indispensable for stability studies. It provides the molecular weight of degradation products, which is critical for postulating and confirming their structures.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for the unambiguous structural confirmation of the parent this compound and for the definitive structural elucidation of any major degradation products that can be isolated.

Conclusion

While direct empirical data on this compound is sparse, a comprehensive theoretical profile of its solubility and stability can be constructed based on established physicochemical principles. It is predicted to be a lipophilic, weakly basic compound with low aqueous solubility that can be significantly enhanced under acidic conditions. The primary point of chemical instability is anticipated to be the acetyl group, which is susceptible to hydrolysis under both acidic and basic conditions. The protocols and methodologies detailed in this guide provide a robust framework for the experimental determination and validation of these critical properties. Such empirical studies are essential for any further development or application of this compound, ensuring that its use is built upon a foundation of scientific rigor and technical accuracy.

References

-

Chemical Reviews. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Retrieved from [Link]

-

Rowan. (n.d.). Predicting Solubility. Retrieved from [Link]

-

Nature Communications. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Retrieved from [Link]

-

AIChE. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. Retrieved from [Link]

-

ResearchGate. (n.d.). Physicochemical Data for Quinoline Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). The Physical and Chemical Properties of Quinoline. Retrieved from [Link]

-

Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

-

Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

-

MedCrave online. (2016). Forced Degradation Studies. Retrieved from [Link]

-

ResearchGate. (n.d.). Mapping the reactivity of the quinoline ring-system – Synthesis of the tetracyclic ring-system of isocryptolepine and regioisomers. Retrieved from [Link]

-

PubMed. (1995). Simple rapid hydrolysis of acetyl protecting groups in the FDG synthesis using cation exchange resins. Retrieved from [Link]

-

RSC Publishing. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]

-

ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016). Why does the acetyl group drop the pH?. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination and correlation for solubility of aromatic acids in solvents. Retrieved from [Link]

-

PubMed. (n.d.). Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities. Retrieved from [Link]

-

Springer. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved from [Link]

-

ACS Sustainable Chemistry & Engineering. (2020). Acetylation and Sugar Composition Influence the (In)Solubility of Plant β-Mannans and Their Interaction with Cellulose Surfaces. Retrieved from [Link]

-

University of Windsor. (n.d.). HYDROLYSIS. Retrieved from [Link]

-

TSI Journals. (n.d.). SELECTIVE ACETYLATION OF AROMATIC HETEROCYCLIC COMPOUNDS. Retrieved from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Advances in the Syntheses of Quinoline and Quinoline-Annulated Ring Systems. Retrieved from [Link]

-

ResearchGate. (n.d.). Acetylation of aromatic compounds over H-BEA zeolite: The influence of the substituents on the reactivity and on the catalyst stability. Retrieved from [Link]

-

Wikipedia. (n.d.). Acetylation. Retrieved from [Link]

-

Wikipedia. (n.d.). Citric acid cycle. Retrieved from [Link]

Sources

- 1. Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. noveltyjournals.com [noveltyjournals.com]

- 4. Quinoline - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. echemi.com [echemi.com]

- 8. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 12. web.viu.ca [web.viu.ca]

- 13. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 14. researchgate.net [researchgate.net]

Spectroscopic Characterization of 4-Acetyl-7-chloroquinoline: A Technical Guide

The following technical guide details the spectroscopic characterization of 4-Acetyl-7-chloroquinoline (IUPAC: 1-(7-chloroquinolin-4-yl)ethanone). This guide is structured for researchers requiring rigorous structural validation of this key intermediate, commonly used in the synthesis of antimalarial agents and kinase inhibitors.

Executive Summary & Compound Profile

This compound is a functionalized heteroaromatic scaffold. Its spectroscopic signature is defined by the interplay between the electron-deficient quinoline ring, the electron-withdrawing chlorine atom at position 7, and the acyl moiety at position 4.

| Property | Data |

| IUPAC Name | 1-(7-chloroquinolin-4-yl)ethanone |

| Molecular Formula | C |

| Molecular Weight | 205.64 g/mol |

| Monoisotopic Mass | 205.0294 (for |

| Key Functionality | Quinoline Nitrogen, Aryl Chloride, Acetyl Ketone |

Synthesis & Sample Origin (Context for Analysis)

Understanding the synthetic origin is critical for identifying potential impurities (e.g., unreacted nitriles or hydrolyzed acids) in the spectra.

-

Primary Route: Nucleophilic substitution of 4,7-dichloroquinoline or 4-cyano-7-chloroquinoline followed by Grignard addition (MeMgBr) and hydrolysis.

-

Common Impurities: 7-chloroquinoline-4-carboxylic acid (broad OH stretch in IR), 4-cyano-7-chloroquinoline (sharp CN stretch at ~2230 cm

).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data reflects the desymmetrization of the quinoline ring. The acetyl group at C4 exerts a strong peri-effect on the proton at C5, causing significant deshielding.

H NMR Analysis (Proton Assignment)

Solvent: CDCl

| Position | Shift ( | Multiplicity | Assignment Logic | |

| H-2 | 8.95 – 9.05 | d | 4.5 | Alpha to nitrogen; most deshielded heteroaromatic proton. |

| H-5 | 8.75 – 8.85 | d | 9.0 | Diagnostic Signal: Peri-deshielded by the C4-carbonyl oxygen. Shifts downfield significantly compared to unsubstituted quinoline. |

| H-8 | 8.15 – 8.20 | d | 2.0 | Meta to nitrogen, ortho to chlorine. Shows fine meta-coupling. |

| H-3 | 7.60 – 7.70 | d | 4.5 | Beta to nitrogen; ortho to acetyl group. |

| H-6 | 7.50 – 7.58 | dd | 9.0, 2.0 | Ortho to chlorine; appears as a doublet of doublets due to coupling with H-5 and H-8. |

| -CH | 2.70 – 2.80 | s | - | Acetyl methyl group. Characteristic singlet for aryl ketones. |

C NMR Analysis

Solvent: CDCl

| Carbon Type | Shift ( | Assignment |

| Carbonyl (C=O) | 198.0 – 202.0 | Ketone carbonyl. Most downfield signal. |

| C-2 | 150.0 – 152.0 | Alpha-carbon (C=N). |

| C-4 | 140.0 – 145.0 | Ipso to acetyl group. |

| C-7 | 135.0 – 137.0 | Ipso to chlorine (C-Cl). |

| Aromatic CH | 120.0 – 130.0 | C-3, C-5, C-6, C-8 signals. |

| Methyl (-CH | 28.0 – 30.0 | Acetyl methyl carbon. |

Infrared (IR) Spectroscopy

The IR spectrum provides rapid confirmation of the carbonyl functionality and the integrity of the heteroaromatic core.

-

Carbonyl Stretch (C=O): 1680 – 1700 cm

.-

Note: The frequency is lower than typical aliphatic ketones (1715 cm

) due to conjugation with the quinoline ring.

-

-

C=N / C=C (Aromatic): 1580 – 1620 cm

.-

Strong absorptions characteristic of the quinoline skeletal vibrations.

-

-

C-Cl Stretch: 700 – 800 cm

.-

Often obscured in the fingerprint region but distinct as a strong band.

-

-

Absence of -OH/-NH: No broad bands >3000 cm

(confirms absence of acid/amine precursors).

Mass Spectrometry (MS)

Ionization Mode: Electron Impact (EI, 70 eV) or ESI (+).

Fragmentation Pathway

The mass spectrum is characterized by the chlorine isotope pattern and sequential loss of the acetyl group components.

-

Molecular Ion (M

):-

Diagnostic: The 3:1 intensity ratio confirms the presence of one Chlorine atom (

Cl /

-

-

[M - CH

]-

Loss of the methyl radical from the acetyl group (Alpha-cleavage).

-

-

[M - COCH

]-

Loss of the acetyl radical, leaving the 7-chloroquinolinyl cation.

-

-

[M - CO]

:-

Less common but possible loss of carbon monoxide.

-

Fragmentation Logic Diagram

Figure 1: Proposed EI-MS fragmentation pathway for this compound.

Analytical Workflow & Protocol

To ensure data integrity, the following workflow is recommended for characterizing synthesized batches.

Figure 2: Standard purification and validation workflow.

Experimental Protocol Highlights

-

Sample Preparation (NMR): Dissolve ~5-10 mg of the solid in 0.6 mL of CDCl

. If solubility is poor, use DMSO- -

Sample Preparation (IR): Use ATR (Attenuated Total Reflectance) for neat solid analysis. No KBr pellet required.

-

Storage: The compound is stable but should be stored under inert atmosphere (N

) at 4°C to prevent slow oxidation or hydrolysis.

References

-

Asian Journal of Chemistry. "Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives." AsianPubs. Available at: [Link]

-

MDPI. "Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline." Molbank. Available at: [Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 17490579, 1-[4-(7-Chloroquinolin-4-yl)oxyphenyl]ethanone" (Related Derivative Data). PubChem. Available at: [Link]

Methodological & Application

Application Note: Strategic Functionalization of 4-Acetyl-7-chloroquinoline

A Modular Approach to Bioactive Scaffolds

Executive Summary & Scientific Rationale

The 7-chloroquinoline moiety is a "privileged structure" in medicinal chemistry, historically validated by the antimalarial success of Chloroquine and Hydroxychloroquine. However, modern drug discovery demands structural diversity to overcome resistance mechanisms and expand into oncology and antiviral therapeutics.

4-Acetyl-7-chloroquinoline (4-ACQ) serves as a critical linchpin in this diversity-oriented synthesis. Unlike its amine-substituted counterparts, the C4-acetyl group offers a dual-reactivity profile:

-

Electrophilic Carbonyl Core: Susceptible to nucleophilic attack, reduction, and condensation.

-

Nucleophilic

-Carbon: Activated for enolate chemistry, allowing C-C bond formation and heterocyclization.

This Application Note provides three field-proven protocols to functionalize 4-ACQ, transforming it into chalcones, thiazoles, and chiral alcohols. These protocols are designed for reproducibility, scalability, and high atom economy.

Reactivity Map & Strategic Overview

The following diagram outlines the divergent synthetic pathways available from the parent scaffold.

Figure 1: Divergent synthesis pathways from the this compound core.

Protocol A: C-C Bond Formation via Claisen-Schmidt Condensation[1]

Objective: Synthesis of

Materials

-

Substrate: this compound (1.0 eq)

-

Electrophile: Substituted Benzaldehyde (1.1 eq) (e.g., 4-fluorobenzaldehyde)

-

Base: 10% NaOH or KOH (aq)

-

Solvent: Ethanol (95% or absolute)

Step-by-Step Methodology

-

Solubilization: In a round-bottom flask, dissolve 1.0 mmol of this compound and 1.1 mmol of the aromatic aldehyde in 10 mL of Ethanol.

-

Note: If the aldehyde is liquid, add it directly. If solid, ensure full dissolution before adding base.

-

-

Catalysis: Add 1.0 mL of 10% NaOH dropwise while stirring at room temperature.

-

Observation: The solution often changes color (yellow to orange/red) indicating enolate formation and conjugation.

-

-

Reaction: Stir the mixture at room temperature for 3–6 hours.

-

Checkpoint: Monitor by TLC (Hexane:EtOAc 7:3). The product is typically less polar than the starting ketone.

-

-

Work-up:

-

Pour the reaction mixture into 50 mL of ice-cold water containing crushed ice.

-

Neutralize slightly with 1M HCl if necessary to assist precipitation (pH ~7).

-

-

Purification: Filter the precipitate, wash with cold water (3x), and recrystallize from hot Ethanol.

Data Summary: Typical Yields

| Aldehyde Substituent | Reaction Time | Yield (%) | Appearance |

|---|---|---|---|

| 4-H (Unsubstituted) | 3 h | 85-90% | Yellow Solid |

| 4-F (Electron Poor) | 2 h | 92% | Pale Yellow Needles |

| 4-OMe (Electron Rich) | 6 h | 75% | Orange Solid |

Protocol B: Heterocyclization via Hantzsch Synthesis

Objective: Conversion of the acetyl group into a 2-aminothiazole ring.

Mechanism:

Workflow Diagram

Figure 2: Two-step synthesis of aminothiazole derivatives.

Step-by-Step Methodology

Part 1:

-

Dissolve this compound (10 mmol) in Glacial Acetic Acid (20 mL).

-

Add Bromine (

, 10 mmol) dropwise at 60°C.-

Safety: Perform in a fume hood. Bromine is highly toxic and corrosive.

-

-

Stir for 2 hours until the red bromine color fades.

-

Pour into ice water. The

-bromo intermediate may precipitate. If not, extract with DCM. Use immediately (lachrymator, unstable).

Part 2: Thiazole Formation

-

Dissolve the crude

-bromo ketone (from Part 1) in Ethanol (30 mL). -

Add Thiourea (12 mmol).

-

Reflux the mixture for 4 hours.

-

Work-up: Cool the solution. Add aqueous Ammonia (

) to basify to pH 8. The free base of the thiazole will precipitate. -

Filter and recrystallize from Ethanol/DMF (9:1).

Protocol C: Asymmetric Transfer Hydrogenation (ATH)[5]

Objective: Enantioselective reduction of the ketone to a chiral alcohol.

Significance: The (S)- and (R)-enantiomers of quinoline alcohols often display drastically different PK/PD profiles. ATH avoids hazardous hydride reagents (

Materials

-

Catalyst: RuCl (1 mol%)

-

Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope)

-

Solvent: DCM or DMF (degassed)

Step-by-Step Methodology

-

Preparation: In a glovebox or under Argon, dissolve this compound (2.0 mmol) in dry DCM (5 mL).

-

Catalyst Addition: Add the Ruthenium catalyst (0.02 mmol).

-

H-Source: Add the

mixture (1.0 mL) via syringe. -

Reaction: Stir at 28°C for 12–24 hours.

-

Monitoring: Monitor by HPLC using a Chiralcel OD-H column to determine conversion and ee.

-

-

Quench: Add saturated

to neutralize the acid. -

Extraction: Extract with EtOAc, dry over

, and concentrate.

Validation Criteria:

-

Conversion: >95% (by NMR).

-

Enantiomeric Excess: >90% ee (typical for aryl-methyl ketones with TsDPEN ligands).

-

Absolute Configuration: Usually (S)-configuration with (S,S)-ligand (check specific literature precedence for quinolines).

References

-

Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives. Source: Asian Journal of Chemistry. Context: foundational synthesis of hydrazones and chalcones from the 4-acetyl precursor. URL:[Link]

-

Ruthenium(II)-catalyzed asymmetric transfer hydrogenation for enantioselective synthesis. Source: Bioorganic Chemistry (PubMed).[5] Context: Protocol for Ru-TsDPEN catalyzed reduction of aryl ketones to chiral alcohols. URL:[Link]

-

Synthesis of 7-chloroquinolinyl-4-amino chalcone derivatives. Source: ResearchGate / European Journal of Medicinal Chemistry. Context: Detailed conditions for Claisen-Schmidt condensation on the quinoline scaffold. URL:[Link]

-

Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance. Source: NIH / National Library of Medicine. Context: General Hantzsch synthesis protocols applicable to heteroaromatic ketones. URL:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. praxilabs.com [praxilabs.com]

- 3. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. magritek.com [magritek.com]

- 5. Ruthenium(II)-catalyzed asymmetric transfer hydrogenation for enantioselective synthesis of (S)-/(R)-4-ethyl-N-[(2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]benzamide exhibiting differing antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Throughput Screening of 4-Acetyl-7-chloroquinoline Derivatives for Antimicrobial Efficacy

Executive Summary & Scientific Rationale

The 7-chloroquinoline scaffold, historically immortalized by Chloroquine, remains a privileged structure in medicinal chemistry due to its ability to intercalate DNA and inhibit gyrase enzymes. However, the rise of antimicrobial resistance (AMR) necessitates structural evolution.

The 4-acetyl-7-chloroquinoline moiety serves as a critical electrophilic handle. It allows for the rapid generation of diverse libraries—specifically chalcones, Schiff bases, and hydrazones —via Claisen-Schmidt or condensation reactions. These derivatives often introduce a "Michael acceptor" system (

This guide outlines a rigorous, self-validating screening workflow for these derivatives, moving from solubility optimization to Selectivity Index (SI) determination.

Chemical Context & Structure-Activity Relationship (SAR)

Before screening, understanding the pharmacophore is vital for interpreting data. The antimicrobial potency of this class relies on a bipartite mechanism:

-

The Anchor (7-Chloroquinoline): The chlorine atom at position 7 enhances lipophilicity (LogP), facilitating passive transport across the bacterial cell wall (especially in Gram-positive strains like S. aureus).

-

The Warhead (C4-Derivatives): The acetyl group at position 4 is derivatized to extend the conjugated system. This extension often targets the ATP-binding subunit of DNA Gyrase B or Topoisomerase IV.

Figure 1: SAR Logic & Mechanism

Visualization of the pharmacophore elements.

Caption: SAR map illustrating the functional roles of the 7-Cl anchor and the C4-acetyl derived warhead.

Experimental Workflow: The Screening Cascade

Reliable screening requires a "fail-fast" logic. We utilize a tiered approach:

-

Solubility Check: Quinoline derivatives are notoriously hydrophobic.

-

Primary Screen (Single Dose): Elimination of inactive compounds.

-

Secondary Screen (MIC/MBC): Quantitative potency.

-

Toxicity Profiling: Safety validation.

Figure 2: Screening Workflow

Logical flow from library to lead candidate.

Caption: Step-by-step screening cascade ensuring only potent and safe compounds progress to lead status.

Detailed Protocols

Phase 1: Stock Preparation (Critical)

Quinoline derivatives often precipitate in aqueous media, causing false negatives.

-

Solvent: 100% DMSO (Molecular Biology Grade).

-

Concentration: Prepare 10 mg/mL master stocks.

-

Storage: -20°C. Avoid repeated freeze-thaw cycles to prevent compound degradation.

-

Working Solution: Dilute to 2x desired concentration in Mueller-Hinton Broth (MHB) immediately prior to assay. Ensure final DMSO < 1% to avoid solvent toxicity to bacteria.

Phase 2: Quantitative MIC Determination (Resazurin Assay)

We utilize the Resazurin Microtiter Assay (REMA) . Unlike standard turbidity (OD600) measurements, REMA is colorimetric. This is crucial because quinoline derivatives are often yellow/orange, which interferes with optical density readings.

Reference Standard: CLSI M07-A10 [1].

Materials:

-

96-well plates (flat bottom).

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Resazurin sodium salt (0.015% w/v in sterile PBS).

-

Controls: Ciprofloxacin (Positive), DMSO (Solvent), Sterile Broth (Negative).

Protocol:

-

Inoculum Prep: Adjust bacterial culture (E. coli ATCC 25922, S. aureus ATCC 25923) to 0.5 McFarland standard (

CFU/mL), then dilute 1:100 in CAMHB to reach -

Plate Setup:

-

Add 100 µL of CAMHB to columns 2-12.

-

Add 200 µL of compound (at 2x max concentration) to column 1.

-

Perform serial 2-fold dilution from column 1 to 10. Discard 100 µL from column 10.

-

Column 11: Growth Control (Bacteria + Broth + DMSO).

-

Column 12: Sterility Control (Broth only).

-

-

Inoculation: Add 100 µL of bacterial suspension to wells 1-11. Final volume = 200 µL. Final bacterial density

CFU/mL. -

Incubation: 37°C for 18–24 hours.

-

Visualization: Add 30 µL of Resazurin solution to all wells. Incubate for 2–4 hours.

-

Blue (Resazurin): No growth (Inhibition).

-

Pink (Resorufin): Growth (Metabolic reduction).

-

-

Determination: The MIC is the lowest concentration well that remains blue .[1]

Phase 3: Cytotoxicity & Selectivity Index (SI)

Antimicrobial potency is meaningless if the compound kills mammalian cells.

Protocol (MTT Assay on Vero Cells):

-

Seed Vero cells (

cells/well) in 96-well plates. Incubate 24h. -

Treat with serial dilutions of quinoline derivatives for 48h.

-

Add MTT reagent, incubate 4h, dissolve formazan crystals in DMSO.

-

Calculate

(Cytotoxic Concentration 50%).

Data Analysis:

Calculate the Selectivity Index (SI):

-

SI < 1: Toxic (Discard).

-

SI 1–10: Moderate potential (Lead optimization needed).

-

SI > 10: High therapeutic potential [2].

Data Presentation Standards

Report your findings using the following table structure to allow for rapid comparison of SAR trends.

Table 1: Antimicrobial Activity and Selectivity Profile

| Compound ID | R-Group (C4) | MIC S. aureus (µg/mL) | MIC E. coli (µg/mL) | SI (S. aureus) | Interpretation | |

| 4a | Phenyl-chalcone | 4.0 | 32.0 | 128.0 | 32.0 | Hit |

| 4b | 4-NO2-chalcone | 2.0 | 16.0 | 8.0 | 4.0 | Toxic |

| Cipro | (Control) | 0.5 | 0.015 | >500 | >1000 | Validated |

References

-

Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10). CLSI.[5] [Link]

-

Pena, A., et al. (2025).[6] "Selectivity Index: Significance and symbolism in antimicrobial screening." Wisdom Library / Int. J. Pharmacology.[Link]

-

Sarker, S. D., et al. (2007). "Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals." Methods.[Link]

-

Desai, N.C., et al. (2016).[7] "Synthesis and antimicrobial screening of this compound based chalcones." Journal of Chemical and Pharmaceutical Research.[7][Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Acetyl-7-chloroquinoline

Welcome to the technical support center for the synthesis of 4-Acetyl-7-chloroquinoline. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will delve into the mechanistic underpinnings of key reactions, provide field-tested protocols, and offer data-driven solutions to enhance the efficiency and reproducibility of your work.

Overview of Primary Synthetic Strategies

The synthesis of this compound is not a trivial one-step process. Success hinges on a multi-step pathway, as direct Friedel-Crafts acylation of the 7-chloroquinoline core is notoriously difficult. The quinoline nitrogen, being a Lewis base, readily complexes with and deactivates the Lewis acid catalyst (e.g., AlCl₃) required for the reaction.[1] Therefore, indirect methods are necessary.

Two robust, primary strategies have emerged, each with its own set of advantages and challenges:

-

Route A: The Gould-Jacobs Pathway to the Quinoline Core. This classic approach builds the quinoline ring system from the ground up, starting with m-chloroaniline. It offers flexibility but requires careful control of high-temperature reactions.[2][3]

-

Route B: Functionalization via a 4-Cyanoquinoline Intermediate. This modern approach often starts with the more readily available 4,7-dichloroquinoline and introduces the acetyl precursor (a cyano group), which is then converted to the target ketone via a Grignard reaction.

Below, we provide a visual overview of these strategic pathways.

Caption: High-level overview of the two primary synthetic routes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental failures in a question-and-answer format.

Part 1: Issues in the Gould-Jacobs Reaction (Route A)

Question 1: My initial condensation of m-chloroaniline with diethyl ethoxymethylenemalonate (DEEM) is slow and gives a low yield of the anilidomethylenemalonate intermediate. What's going wrong?

Answer: This initial step is a Michael-type addition followed by elimination of ethanol.[4] While often straightforward, low yields can result from a few key factors:

-

Causality—Reagent Purity & Stoichiometry: Impurities in the m-chloroaniline can inhibit the reaction. Ensure it is freshly distilled or from a reliable source. While a 1:1 stoichiometry works, using a slight excess of DEEM can drive the reaction to completion.[5] Some protocols use up to 6 equivalents of DEEM, which also acts as the solvent.[4]

-

Causality—Reaction Conditions: While the reaction can proceed at room temperature, gentle heating (e.g., refluxing in ethanol) can significantly increase the rate and yield.[6] For a much faster and often higher-yield alternative, consider microwave irradiation. A neat mixture of the reactants can yield the product in as little as 7 minutes at 170°C, compared to hours with conventional heating.[6]

Question 2: The high-temperature cyclization step is failing. I recover the uncyclized intermediate or get a complex mixture of tar-like byproducts.

Answer: This is the most critical and challenging step of the Gould-Jacobs synthesis, requiring thermal energy of over 250°C for the 6-electron electrocyclization.[5] Failure here is common and usually points to issues with temperature control.

-

Causality—Insufficient Temperature: The energy barrier for this intramolecular reaction is high. If your heating setup (e.g., sand bath, heating mantle) is not reaching or maintaining the required temperature (typically >250°C in a high-boiling solvent like diphenyl ether), the reaction will not proceed.[5]

-

Causality—Excessive Temperature or Time: Conversely, prolonged heating at very high temperatures (>300°C) can lead to decarboxylation and degradation of the product.[4] The key is finding the optimal balance. As shown in the table below, a short reaction time at a higher temperature can be more effective than a long time at a lower temperature.

Table 1: Effect of Temperature and Time on Gould-Jacobs Cyclization Yield

| Entry | Temperature (°C) | Time (min) | Isolated Yield (%) | Reference |

|---|---|---|---|---|

| 1 | 250 | 10 | 1 | [4] |

| 2 | 300 | 20 | 37 | [4] |

| 3 | 250 | 20 | 1 | [4] |

| 4 | 300 | 60 | 28 | [4] |

| 5 | 300 | 5 | 47 |[4] |

-

Solution—Modern Catalysts: To avoid dangerously high temperatures, consider using a catalyst like Eaton's reagent (P₂O₅ in methanesulfonic acid), which can promote the cyclization under much milder conditions, often leading to good or excellent yields.[6]

Part 2: Issues with Intermediate Functionalization (Routes A & B)

Question 3: The conversion of 7-chloro-4-hydroxyquinoline to 4,7-dichloroquinoline with phosphorus oxychloride (POCl₃) is giving a poor yield.

Answer: This is a standard chlorination reaction, but its success depends on rigorous exclusion of water and proper temperature control.

-

Causality—Presence of Moisture: Phosphorus oxychloride reacts violently with water.[7] Any moisture in your starting material, solvent (if used), or glassware will consume the reagent and drastically reduce the yield. Ensure the 7-chloro-4-hydroxyquinoline is bone-dry and all glassware is flame- or oven-dried.

-

Causality—Temperature and Reaction Time: The reaction typically requires heating. A common procedure involves refluxing in POCl₃ or using a high-boiling solvent like toluene at around 100°C.[8] Insufficient heating will result in an incomplete reaction.

-

Solution—Workup Procedure: The workup is critical. The reaction mixture should be quenched by slowly and carefully adding it to ice or frozen water to manage the highly exothermic reaction with water.[8] The product is then typically extracted into an organic solvent after adjusting the pH.

Question 4: My Grignard reaction of 4-cyano-7-chloroquinoline with methylmagnesium bromide (MeMgBr) is failing. I only recover the starting nitrile after workup.

Answer: The Grignard reaction is one of the most powerful C-C bond-forming reactions, but it is notoriously sensitive to reaction conditions.[9] Failure almost always points to reagent deactivation or improper setup.

-

Causality—Anhydrous Conditions: This is the most common cause of failure. Grignard reagents are extremely strong bases and will be instantly quenched by any trace of acidic protons, especially water.[9] All glassware must be rigorously flame-dried under vacuum or oven-dried and cooled under an inert atmosphere (nitrogen or argon). Anhydrous solvents (typically diethyl ether or THF) are mandatory.[10]

-

Causality—Reagent Quality: The quality of both the magnesium turnings (if preparing the Grignard reagent in-situ) and the alkyl halide is crucial. The magnesium should be shiny; a dull appearance indicates an oxide layer that will inhibit the reaction.[11]

-

Causality—Substrate-Related Issues: While less common, the quinoline nitrogen could potentially complex with the magnesium of the Grignard reagent. To mitigate this, use a slow addition of the Grignard reagent to a solution of the nitrile at a low temperature (e.g., -30°C to 0°C) to favor nucleophilic attack at the cyano group over other potential side reactions.[11]

Below is a troubleshooting workflow for a failing Grignard reaction.

Caption: Troubleshooting decision tree for Grignard reactions.

Frequently Asked Questions (FAQs)

Q: Can I use Friedel-Crafts acylation directly on 7-chloroquinoline if I use a stronger Lewis acid or higher temperatures? A: It is highly discouraged. The fundamental issue is the Lewis basicity of the quinoline nitrogen, which forms a stable adduct with the Lewis acid catalyst, deactivating both the catalyst and the aromatic ring towards electrophilic substitution.[1] This complexation makes the quinoline ring electron-poor and thus resistant to Friedel-Crafts reactions.[12] Pushing the conditions with more catalyst or heat is more likely to result in decomposition than the desired product.

Q: Are there any alternatives to the Grignard reaction for converting the 4-cyano group to an acetyl group? A: While the Grignard reaction is the most common, you could consider reacting the nitrile with methyl lithium, which functions similarly. Another, less common, approach involves a Blaise reaction with ethyl bromoacetate followed by hydrolysis and decarboxylation, but this is a more complex sequence. For reliability and atom economy, optimizing the Grignard reaction is usually the most effective path.

Q: How should I monitor the progress of these reactions? A: Thin Layer Chromatography (TLC) is indispensable for all steps. Use a suitable solvent system (e.g., hexane/ethyl acetate mixtures) to track the consumption of starting materials and the appearance of the product.[13] Staining with potassium permanganate or viewing under UV light can help visualize the spots. For definitive structural confirmation of intermediates and the final product, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential.[14]

Q: What are the key safety precautions for this synthesis? A: Several reagents used are hazardous.

-

Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).[7]

-

Grignard Reagents: Can be pyrophoric and react violently with water. All operations must be conducted under an inert atmosphere.

-

High-Temperature Reactions: The Gould-Jacobs cyclization requires very high temperatures. Use a well-calibrated heating mantle and a sand or oil bath for even heat distribution. Never heat a closed system.

Key Experimental Protocols

Protocol 1: Gould-Jacobs Cyclization to 7-Chloro-4-hydroxyquinoline (Route A)

This protocol is adapted from established high-temperature methods.[5]

-

Intermediate Synthesis: A mixture of m-chloroaniline (1 eq.) and diethyl ethoxymethylenemalonate (1.1 eq.) is heated at 100-120°C for 2 hours. The reaction is monitored by TLC. Upon completion, the mixture is cooled, and the resulting anilidomethylenemalonate intermediate is typically purified by recrystallization from ethanol.

-

Cyclization: The dried anilidomethylenemalonate intermediate is added to a flask containing a high-boiling solvent such as diphenyl ether (approx. 5-10 mL per gram of intermediate).

-

The solution is heated rapidly to reflux (approx. 250-260°C) with vigorous stirring for 30-60 minutes.

-

The reaction mixture is cooled to room temperature, which should cause the 7-chloro-4-hydroxy-3-carboethoxyquinoline to precipitate.

-

The precipitate is collected by filtration, washed with a non-polar solvent like hexane, and then subjected to hydrolysis (e.g., refluxing with 10% NaOH solution) and decarboxylation (heating the resulting acid above its melting point, ~250-270°C) to yield 7-chloro-4-hydroxyquinoline.[3]

Protocol 2: Grignard Reaction with 4-Cyano-7-chloroquinoline (Route B)

This protocol emphasizes the critical anhydrous conditions required for success.[9]

-

Setup: All glassware (a three-necked flask with a dropping funnel, condenser, and nitrogen inlet) must be flame-dried under vacuum and cooled to room temperature under a positive pressure of dry nitrogen.

-

Reagents: Place 4-cyano-7-chloroquinoline (1 eq.) in the flask and dissolve it in anhydrous THF. Cool the flask to 0°C in an ice bath.

-

Addition: Add a solution of methylmagnesium bromide (MeMgBr, ~1.2-1.5 eq. in THF or Et₂O) dropwise via the addition funnel over 30-60 minutes. Maintain the temperature at 0°C during the addition.

-

Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC for the disappearance of the starting nitrile.

-

Workup: Cool the reaction mixture back to 0°C and quench it by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Hydrolysis & Isolation: The resulting imine is hydrolyzed to the ketone by stirring with aqueous acid (e.g., 2M HCl) for 1-2 hours. The product is then extracted with an organic solvent (e.g., ethyl acetate), washed, dried, and purified by column chromatography.

References

-

Biotage. (n.d.). Gould Jacobs Quinoline forming reaction. AN56. Retrieved from [Link]

-

Martinez, R., et al. (2018). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 23(11), 2947. Available at: [Link]

- Dave, C., & Shah, D. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Asian Journal of Chemistry, 13(2), 458-462.

- Zaman, A., et al. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(4), 1433-1437.

- CN101638382B. (2012). Method for preparing 7-chloroquinaldine by utilizing phase-transfer reaction. Google Patents.

-

Kouznetsov, V. V., et al. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2024(1), M1796. Available at: [Link]

-

Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

-

de Faria, A. R., et al. (2017). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. Journal of the Brazilian Chemical Society, 28(8), 1449-1457. Available at: [Link]

-

Quora. (2018). Why is a Friedel-Crafts reaction not possible on Quinoline? Retrieved from [Link]

-

Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of novel [(7-chloroquinolin-4-yl)oxy]chalcones 5. Retrieved from [Link]

- Li, Y., et al. (2021). Novel Chiral Thiourea Derived from Hydroquinine and l-Phenylglycinol: An Effective Catalyst for Enantio- and Diastereoselective Aza-Henry Reaction. ACS Omega, 6(8), 5336-5345.

-

Gutiérrez, J. E., et al. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Molecules, 27(19), 6702. Available at: [Link]

-

Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

-

Taylor & Francis Online. (2019). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Retrieved from [Link]

-

Ferrer, P. A., et al. (2020). [(7-chloroquinolin-4-yl)amino]acetophenones and their copper(II) derivatives: Synthesis, characterization, computational studies and antimalarial activity. Revista de la Sociedad Venezolana de Microbiología, 40(1), 34-51. Available at: [Link]

-

Reddit. (2020). Troubleshooting my grignard reactions. r/chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Friedel-Crafts Acylation. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of tested 7-chloro-4-phenoxyquinoline derivatives. Retrieved from [Link]

-

Chad's Prep. (2021). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. YouTube. Available at: [Link]

- Ramírez, H., et al. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/R. Molecules, 27(19), 6702.

-

Kevan Science. (2017). Friedel-Crafts Acylation Example Problems. YouTube. Available at: [Link]

- Duval, R. E., et al. (2011). 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. Archiv der Pharmazie, 344(1), 33-38.

-

Chemistry Stack Exchange. (2012). Synthesis of chloroquine from 4-amino-7-chloroquinoline. Retrieved from [Link]

- CN103626699A. (2014). Industrial preparation method of 4,7-dichloroquinoline. Google Patents.

-

Scribd. (n.d.). Synthesis of 4,7-Dichloroquinoline. Retrieved from [Link]

-

Master Organic Chemistry. (2016). Synthesis Problems Involving Grignard Reagents. Retrieved from [Link]

- El-Gaby, M. S. A., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Journal of the Chinese Chemical Society, 65(5), 507-526.

-

jOeCHEM. (2021). The Grignard Reaction (Worksheet Solutions Walkthrough). YouTube. Available at: [Link]

-

Organic Syntheses. (n.d.). 4-ACETYLPYRIDINE OXIME TOSYLATE. Retrieved from [Link]

Sources

- 1. quora.com [quora.com]

- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 3. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]

- 4. ablelab.eu [ablelab.eu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. scribd.com [scribd.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. reddit.com [reddit.com]

- 11. reddit.com [reddit.com]

- 12. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 13. [(7-chloroquinolin-4-yl)amino]acetophenones and their copper(II) derivatives: Synthesis, characterization, computational studies and antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Navigating the Labyrinth of 4-Acetyl-7-chloroquinoline Synthesis: A Technical Support Guide

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 4-Acetyl-7-chloroquinoline. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis of this important quinoline derivative. As Senior Application Scientists, we combine our expertise in synthetic organic chemistry with practical, field-tested insights to help you achieve optimal results in your experiments.

I. Overview of Synthetic Strategies: The Conrad-Limpach/Knorr Approach

The most common and direct route to this compound involves the condensation of 3-chloroaniline with a β-ketoester, typically ethyl acetoacetate, followed by a high-temperature cyclization. This pathway is a variation of the classic Conrad-Limpach and Knorr quinoline syntheses. The initial reaction forms an enamine or anilide intermediate, which then undergoes thermal cyclization to form the quinoline ring system.

However, the use of a meta-substituted aniline like 3-chloroaniline introduces a significant challenge: the formation of regioisomers. This guide will primarily focus on identifying and mitigating the formation of the most common side product, the 5-chloro isomer, and addressing other potential impurities.

II. The Primary Culprit: Regioisomer Formation

The major hurdle in the synthesis of this compound from 3-chloroaniline is the potential for the cyclization to occur at two different positions on the aniline ring, leading to a mixture of the desired 7-chloro isomer and the undesired 5-chloro isomer.

FAQ: Why do I get two isomers in my reaction?

The cyclization step of the Conrad-Limpach/Knorr synthesis is an electrophilic aromatic substitution reaction. The intermediate formed from 3-chloroaniline and ethyl acetoacetate can cyclize onto either the carbon ortho to the amino group (position 2) or the carbon para to the chloro group (position 6). Cyclization at position 2 leads to the desired 7-chloroquinoline, while cyclization at position 6 results in the formation of the 5-chloroquinoline isomer. The electronic and steric effects of the chloro and amino groups on the aniline ring influence the ratio of these two products.

III. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound and provides actionable solutions.

Problem 1: My final product is a mixture of 7-chloro and 5-chloro isomers. How can I improve the regioselectivity?

-

Causality: The ratio of 7-chloro to 5-chloro isomers is highly dependent on the reaction conditions, particularly the temperature of the cyclization step. Generally, cyclization is carried out at high temperatures (around 250 °C) in a high-boiling solvent like Dowtherm A or diphenyl ether.[1] Subtle variations in temperature and heating time can alter the product ratio.

-

Solutions:

-

Temperature Control: Carefully control the cyclization temperature. While high temperatures are necessary, excessively high temperatures or prolonged reaction times may favor the formation of the thermodynamically more stable, but undesired, isomer. Experiment with slightly lower temperatures or shorter reaction times to see if the isomer ratio improves.

-